![molecular formula C13H17F3N2O B3072271 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1016704-67-8](/img/structure/B3072271.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
Vue d'ensemble
Description
“1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane” is a chemical compound with the CAS Number: 340759-28-6 . It has a molecular weight of 258.29 . The compound is stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17F3N2/c14-13(15,16)12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Mécanisme D'action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. This leads to an increase in the activity of the GABAergic system, resulting in the anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the binding of GABA to the GABAA receptor, enhance the chloride ion influx, and increase the duration of the opening of the chloride ion channel. These effects lead to an increase in the inhibitory neurotransmission and a decrease in the excitatory neurotransmission in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, its low solubility in water and its potential toxicity limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane. One direction is to study its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders. Another direction is to investigate its potential as a tool for studying the role of the GABAergic system in various physiological and pathological conditions. Additionally, the synthesis of analogs with improved solubility and reduced toxicity may lead to the development of more potent and selective compounds.
Conclusion
In conclusion, this compound is a synthetic organic compound that has been studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to lead to the development of new therapies for various neurological disorders and to provide insights into the role of the GABAergic system in the central nervous system.
Applications De Recherche Scientifique
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Safety and Hazards
Propriétés
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMIFFHHAMEILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



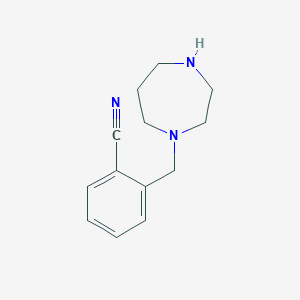
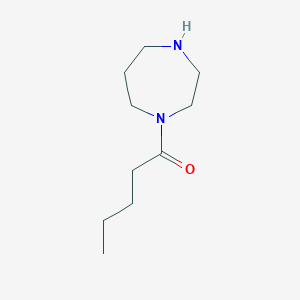
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
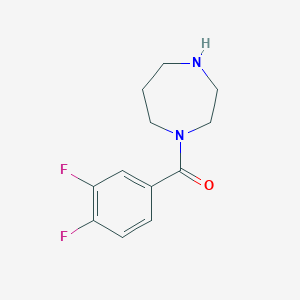

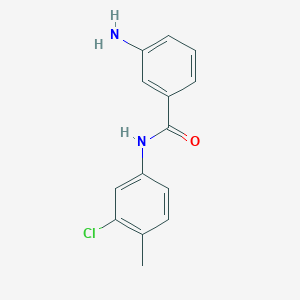
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)

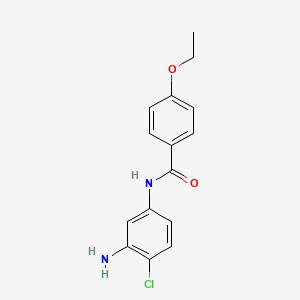


![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)